Methyl 2-cyclopropyl-2-hydroxypropanoate

Catalog No.
S3042441
CAS No.
1248911-98-9
M.F
C7H12O3
M. Wt
144.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-cyclopropyl-2-hydroxypropanoate

CAS Number

1248911-98-9

Product Name

Methyl 2-cyclopropyl-2-hydroxypropanoate

IUPAC Name

methyl 2-cyclopropyl-2-hydroxypropanoate

Molecular Formula

C7H12O3

Molecular Weight

144.17

InChI

InChI=1S/C7H12O3/c1-7(9,5-3-4-5)6(8)10-2/h5,9H,3-4H2,1-2H3

InChI Key

GIQWECZOGNXQGD-UHFFFAOYSA-N

SMILES

CC(C1CC1)(C(=O)OC)O

Solubility

not available

Thermophysical Property Data

    Scientific Field: Thermodynamics and physical chemistry

    Summary: Methyl 2-cyclopropyl-2-hydroxypropanoate has critically evaluated thermophysical property data available.

Advanced Synthons in Total Synthesis

    Scientific Field: Synthetic organic chemistry

    Summary: Methyl 2-cyclopropyl-2-hydroxypropanoate serves as an advanced synthon in total synthesis. Its incorporation into complex natural products or target molecules enables efficient construction of challenging frameworks.

Methyl 2-cyclopropyl-2-hydroxypropanoate is an organic compound characterized by its cyclopropyl group and a hydroxypropanoate moiety. It features a cyclopropane ring, which imparts unique structural and chemical properties, making it a subject of interest in synthetic organic chemistry and medicinal chemistry. The molecular formula for this compound is C6H10O3C_6H_{10}O_3, and its structure includes a methyl ester functional group, contributing to its reactivity and potential applications in various

  • No known information exists on the mechanism of action of MCHP in biological systems or its interaction with other compounds.
  • Due to the lack of research on MCHP, no safety information is currently available. It's advisable to handle any unknown compound with caution, assuming potential hazards like flammability, reactivity, and unknown toxicity.
, including:

  • Esterification: The compound can undergo esterification reactions, where it reacts with alcohols to form new esters.
  • Hydrolysis: In the presence of water and acid or base, it can hydrolyze to yield 2-cyclopropyl-2-hydroxypropanoic acid.
  • Cyclopropane Ring Opening: The strained cyclopropane ring can open under various conditions, leading to the formation of different products, such as alcohols or carbonyl compounds, depending on the reaction conditions and reagents used .

The compound exhibits potential biological activity, particularly in medicinal chemistry. Studies have indicated that derivatives of cyclopropyl compounds can act as inhibitors for various enzymes, including proteases. For instance, modifications of methyl 2-cyclopropyl-2-hydroxypropanoate may enhance its inhibitory effects against viral proteases like the main protease of SARS-CoV-2 . This suggests that the compound could be explored further for therapeutic applications.

The synthesis of methyl 2-cyclopropyl-2-hydroxypropanoate can be achieved through several methods:

  • From Cyclopropyl Carboxylic Acids: One common method involves reacting cyclopropyl carboxylic acids with methanol in the presence of thionyl chloride to form the methyl ester. This reaction typically requires controlled temperature conditions to optimize yield .
  • Cyclopropanation Reactions: Another approach includes the cyclopropanation of suitable precursors using reagents like Simmons-Smith reagents or diazo compounds, followed by functionalization to introduce the hydroxy group .
  • Enzymatic Synthesis: Recent advancements suggest that biocatalysis might also be employed to synthesize this compound with high specificity and yield.

Methyl 2-cyclopropyl-2-hydroxypropanoate finds applications in:

  • Pharmaceutical Development: Due to its potential biological activity, it is investigated as a lead compound for developing antiviral agents.
  • Synthetic Intermediates: It serves as an intermediate in various organic synthesis pathways, particularly in the production of more complex molecules.
  • Agricultural Chemistry: The compound may also have applications in agrochemicals as a building block for developing herbicides or pesticides.

Interaction studies involving methyl 2-cyclopropyl-2-hydroxypropanoate focus primarily on its binding affinity with biological targets. Research indicates that structural modifications can significantly influence its interaction with enzymes like proteases. For example, specific stereochemical configurations may enhance binding efficacy or alter selectivity towards certain enzymatic pathways . These studies are crucial for optimizing the compound's pharmacological properties.

Several compounds share structural similarities with methyl 2-cyclopropyl-2-hydroxypropanoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Methyl 3-cyclopropyl-2-hydroxypropanoateCyclopropyl group at position 3Different stereochemistry affecting biological activity
Methyl 2-methyl-2-hydroxypropanoateMethyl substitution at position 2Increased lipophilicity compared to cyclopropyl variant
Methyl 2-cyclobutyl-2-hydroxypropanoateCyclobutane instead of cyclopropaneReduced strain compared to cyclopropane

Methyl 2-cyclopropyl-2-hydroxypropanoate stands out due to its unique cyclopropane ring structure, which contributes to its distinct reactivity and potential biological activity not found in other similar compounds.

XLogP3

0.4

Dates

Modify: 2023-08-18

Explore Compound Types